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Compound of Interest

Compound Name: Spiro[2.5]octan-5-one

Cat. No.: B3040917

For researchers and professionals in the fields of chemical synthesis and drug development,
the unambiguous structural confirmation of novel or target molecules is a cornerstone of
scientific rigor. Spiro[2.5]octan-5-one (CAS No: 25308-67-2), with its unique spirocyclic
architecture fusing a cyclopropane and a cyclohexanone ring, presents an interesting case for
spectroscopic analysis. This guide provides an in-depth exploration of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
Spiro[2.5]octan-5-one, offering a predictive framework for its characterization. While a
comprehensive public database of its experimental spectra is not readily available, this
document leverages established spectroscopic principles and data from analogous structures
to provide a robust analytical guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of
atoms in an organic molecule. For Spiro[2.5]octan-5-one, both *H and 3C NMR will provide
critical information.

'H NMR Spectroscopy: Mapping the Proton Environment

Expected 'H NMR Data (Predicted)
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Chemical Shift (5,

Protons Multiplicity Integration
ppm)

H1, H2 ~0.4-0.8 Multiplet 4H

H4, H8 ~1.8-22 Multiplet 4H

H6, H7 ~2.3-2.7 Multiplet 4H

Interpretation and Rationale:

The *H NMR spectrum of Spiro[2.5]octan-5-one is anticipated to be relatively complex in the
upfield region due to the rigid, three-dimensional nature of the spirocyclic system.

Cyclopropyl Protons (H1, H2): The protons on the cyclopropane ring are expected to be the
most shielded, appearing at the highest field (lowest ppm value), typically in the range of 0.4-
0.8 ppm. This significant shielding is a characteristic feature of cyclopropyl protons due to the
unique anisotropic effects of the strained three-membered ring. The signals are expected to
be complex multiplets due to geminal and vicinal coupling with each other.

Cyclohexane Protons (H4, H6, H7, H8): The eight protons on the cyclohexane ring are
diastereotopic, meaning they are chemically non-equivalent. The protons on the carbons
adjacent to the spiro center (C4 and C8) and those adjacent to the carbonyl group (C6 and
C7) will experience different electronic environments. The protons at C4 and C8 are
expected to resonate around 1.8-2.2 ppm. The protons at C6 and C7, being alpha to the
electron-withdrawing carbonyl group, will be deshielded and are predicted to appear further
downfield, likely in the 2.3-2.7 ppm region. Due to restricted conformational flexibility in the
ring system, these protons will exhibit complex splitting patterns (multiplets) arising from both
geminal and vicinal couplings.

Experimental Protocol: *H NMR Spectroscopy

A standard protocol for acquiring a high-resolution *H NMR spectrum of a small organic
molecule like Spiro[2.5]octan-5-one would be as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., chloroform-d, CDCIs). The choice of solvent is critical; it must
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dissolve the sample and should not have proton signals that overlap with the analyte's
signals.[1]

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve
better signal dispersion and resolution.

o Data Acquisition:

[¢]

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire a standard one-dimensional *H NMR spectrum using a pulse sequence with a 90°
pulse angle.

o To ensure accurate integration, a sufficient relaxation delay (e.g., 5 times the longest T1
relaxation time) should be used between scans.[2]

o The spectral width should be set to encompass all expected proton resonances (typically
0-12 ppm for most organic molecules).

» Data Processing:

o

Apply a Fourier transform to the acquired free induction decay (FID).

[¢]

Phase correct the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCIs at 7.26
ppm) or an internal standard like tetramethylsilane (TMS).

o Integrate the signals to determine the relative number of protons for each resonance.
Logical Workflow for *H NMR Analysis

Caption: Workflow for *H NMR analysis.

13C NMR Spectroscopy: Probing the Carbon Skeleton

Expected 13C NMR Data (Predicted)
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Carbon Chemical Shift (6, ppm)
C1,C2 ~15-25

C3 (Spiro) ~30 - 40

C4, C8 ~30-40

Ce6, C7 ~35-45

C5 (C=0) ~205 - 220

Interpretation and Rationale:

The proton-decoupled 2C NMR spectrum is expected to show six distinct signals,

corresponding to the six chemically non-equivalent carbon atoms in Spiro[2.5]octan-5-one.

Carbonyl Carbon (C5): The most deshielded carbon will be the carbonyl carbon (C=0),
which is anticipated to resonate in the far downfield region of the spectrum, typically between
205 and 220 ppm.[3] This is a highly characteristic chemical shift for a ketone.

Spiro Carbon (C3): The spiro carbon, being a quaternary carbon, will likely have a lower
intensity signal due to the absence of a directly attached proton and a longer relaxation time.
Its chemical shift is predicted to be in the range of 30-40 ppm.

Cyclopropyl Carbons (C1, C2): The carbons of the cyclopropane ring are expected to be the
most shielded aliphatic carbons, resonating at the highest field (15-25 ppm).

Cyclohexane Carbons (C4, C6, C7, C8): The remaining four sp3 hybridized carbons of the
cyclohexane ring will have chemical shifts in the range of 30-45 ppm. The carbons alpha to
the carbonyl group (C6 and C7) are expected to be slightly more deshielded than those
adjacent to the spiro center (C4 and C8).

Experimental Protocol: 3C NMR Spectroscopy
o Sample Preparation: The same sample prepared for *H NMR can be used.

 Instrumentation: A high-field NMR spectrometer with a broadband probe is required.
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o Data Acquisition:

o Acquire a proton-decoupled 3C NMR spectrum. This simplifies the spectrum by removing
C-H coupling, resulting in a single peak for each unique carbon atom.[4]

o A sufficient number of scans must be acquired to obtain a good signal-to-noise ratio, as
the 13C isotope has a low natural abundance (1.1%).

o The spectral width should be set to cover the entire range of expected carbon chemical
shifts (typically 0-220 ppm).

» Data Processing:
o Apply a Fourier transform to the FID.
o Phase correct the spectrum.
o Calibrate the chemical shift scale using the solvent signal (e.g., CDCIs at 77.16 ppm).

To aid in the assignment of the 13C signals, a Distortionless Enhancement by Polarization
Transfer (DEPT) experiment can be performed. DEPT-135, for example, will show CH and CHs
signals as positive peaks, CHz signals as negative peaks, and quaternary carbons will be
absent.[1]

Infrared (IR) Spectroscopy: Identifying Functional
Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule.

Expected IR Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

~3080 Medium C-H stretch (cyclopropane)
2850-2960 Strong C-H stretch (aliphatic)
~1710 Strong C=0 stretch (ketone)
~1450 Medium CHz scissoring

~1020 Medium C-C stretch (cyclopropane)

Interpretation and Rationale:

o Carbonyl Stretch: The most prominent and diagnostic peak in the IR spectrum of

Spiro[2.5]octan-5-one will be the strong absorption band corresponding to the C=0
stretching vibration of the ketone functional group. For a six-membered ring ketone, this
peak is typically observed around 1710 cm~1.

C-H Stretches: The spectrum will also feature C-H stretching vibrations. The absorptions in
the 2850-2960 cm~! range are characteristic of the sp3 hybridized C-H bonds in the
cyclohexane ring. A weaker to medium intensity band around 3080 cm~1 may be observed,
which is characteristic of the C-H bonds on the cyclopropane ring.

Fingerprint Region: The region below 1500 cm~1 is known as the fingerprint region and will
contain a complex pattern of absorptions due to various bending and stretching vibrations,
including CHz scissoring (~1450 cm~*) and the characteristic C-C stretching of the
cyclopropane ring (~1020 cm™1).

Experimental Protocol: FT-IR Spectroscopy (Liquid Sample)

Sample Preparation: As Spiro[2.5]octan-5-one is a liquid at room temperature, a neat
sample can be analyzed directly.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
Data Acquisition (Attenuated Total Reflectance - ATR):

o Record a background spectrum of the clean ATR crystal.
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o Place a small drop of the liquid sample directly onto the ATR crystal.[5]

o Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the
signal-to-noise ratio.

o Data Processing: The spectrometer software automatically ratios the sample spectrum to the
background spectrum to generate the final absorbance or transmittance spectrum.

Key Vibrational Modes of Spiro[2.5]octan-5-one

Caption: Key IR vibrational modes.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its
fragmentation pattern, which can offer valuable structural clues.

Expected Mass Spectrometry Data (Predicted)

m/z Interpretation
124 Molecular lon (M*)
96 [M - COJ*

81 [M - C3H7]*

67 [CsH7]*

55 [CaH7]*

Interpretation and Rationale:

The electron ionization (El) mass spectrum of Spiro[2.5]octan-5-one is expected to show a
molecular ion peak at a mass-to-charge ratio (m/z) of 124, corresponding to its molecular
weight (CsH120).[6] The fragmentation pattern will be influenced by the stability of the resulting
carbocations and neutral losses.
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e Molecular lon (m/z 124): The presence of the molecular ion peak is crucial for confirming the
molecular formula.

e Loss of Carbon Monoxide (m/z 96): A common fragmentation pathway for cyclic ketones is
the loss of a neutral carbon monoxide (CO) molecule (28 Da), leading to a fragment at m/z
96.

e Ring Cleavage: Fragmentation of the cyclohexane and cyclopropane rings will lead to a
series of characteristic peaks. For instance, cleavage of the cyclohexane ring could result in
fragments at m/z 81 and 67. The fragmentation of spirocyclic systems can be complex, but
these smaller fragments are common in the mass spectra of cyclic alkanes and ketones.[7] A
mass spectrum for the deuterated analog, Spiro[2.5]octan-5-one-4,4,8,8-D4, shows a
molecular ion at m/z 128, which is consistent with the addition of four deuterium atoms.[8]

Experimental Protocol: Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: A small amount of the liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) for purification and controlled
introduction, or by direct injection. The sample is vaporized in a heated inlet.

e lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a
positively charged molecular ion (M+).[9][10]

o Fragmentation: The excess energy imparted during ionization causes the molecular ions to
fragment into smaller, charged species and neutral radicals.

o Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a
guadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge
ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded, generating a
mass spectrum.

Predicted Fragmentation Pathway
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(m/z 67)
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Caption: Predicted EI-MS fragmentation.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of Spiro[2.5]octan-5-one requires a synergistic approach,
integrating data from NMR, IR, and MS. IR spectroscopy will quickly confirm the presence of
the ketone functional group. Mass spectrometry will establish the molecular weight and provide
fragmentation data consistent with the proposed spirocyclic structure. Finally, *H and 3C NMR
spectroscopy will provide the definitive evidence for the carbon-hydrogen framework, allowing
for the complete and unambiguous assignment of the molecular structure. This guide provides
a predictive framework for the spectroscopic characterization of Spiro[2.5]octan-5-one,
empowering researchers to confidently identify and analyze this and structurally related
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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one-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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